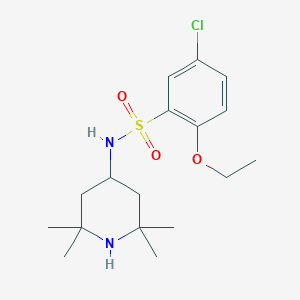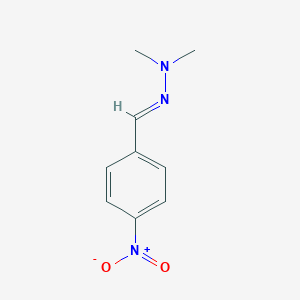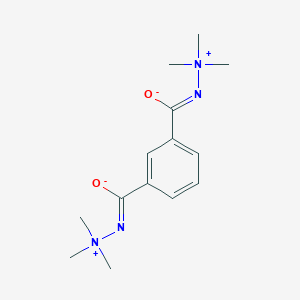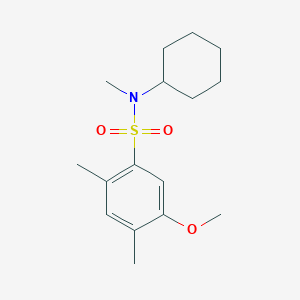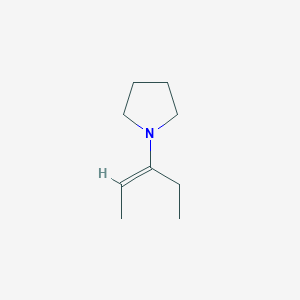
4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide, also known as EDDMBS, is a sulfonamide compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the formation of a complex with metal ions, which leads to a change in its fluorescence properties. This complex formation can also result in the inhibition of enzymes that are involved in various biological processes.
Biochemical and Physiological Effects:
4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of metalloproteases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the prevention of cancer metastasis and other diseases that involve the breakdown of extracellular matrix proteins. 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide has also been found to have antioxidant properties, which can protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity and sensitivity for metal ions, its ability to detect metal ions in biological systems, and its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to its use in lab experiments, including its toxicity and the need for specialized equipment to detect its fluorescence properties.
Orientations Futures
There are several future directions for research on 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide. One area of research is the development of new fluorescent probes based on 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide for the detection of metal ions and other biological molecules. Another area of research is the investigation of 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide and its potential applications in scientific research.
Méthodes De Synthèse
4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide is synthesized through a multistep process starting with the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine, followed by the reaction of the resulting product with 2,5-dimethylphenol and ethyl iodide. The final product is purified through recrystallization and characterized through various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One of its main applications is as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a fluorescent probe for the detection of nitric oxide and hydrogen sulfide. Additionally, 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H23NO3S |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-6-15(7-2)19(16,17)14-10-11(4)13(18-8-3)9-12(14)5/h9-10H,6-8H2,1-5H3 |
Clé InChI |
WQNGLHYMAWHJHU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




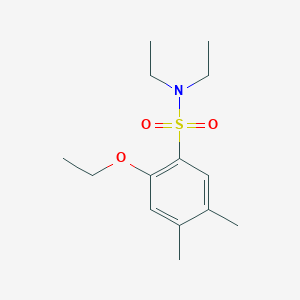
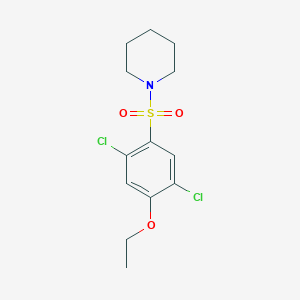



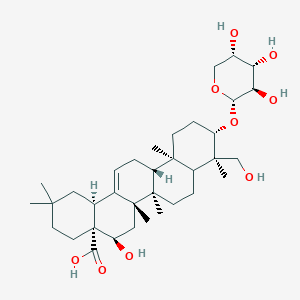
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
